2-(Azidomethyl)-3,4-dimethoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)-3,4-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-13-7-3-4-10-6(5-11-12-9)8(7)14-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYQOGYNMWAAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN=[N+]=[N-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pantoprazole Intermediate Azide Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus extends beyond mere synthesis to the practical application and potential of novel chemical entities. This guide is crafted from that perspective, offering not just protocols but the rationale behind them. We delve into the synthesis, characterization, and prospective applications of pantoprazole intermediate azide analogs, a class of compounds holding significant promise in medicinal chemistry and drug development. This document is intended to be a living resource, providing both foundational knowledge and a springboard for innovation.
Introduction: The Significance of Pantoprazole and Its Analogs
Pantoprazole, a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][3] The chemical scaffold of pantoprazole, a substituted benzimidazole, has been a fertile ground for the development of new therapeutic agents.[4] The introduction of an azide moiety into pantoprazole intermediates opens up a fascinating area of chemical space, offering a versatile handle for "click chemistry" and the synthesis of novel derivatives with potentially enhanced or entirely new pharmacological activities.
The core structure of pantoprazole is synthesized through the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation of the resulting thioether.[5][6][7] Understanding the synthesis of its intermediates is crucial for the development of analogs.[8][9][10] This guide will focus on the strategic incorporation of the azide group onto key intermediates of the pantoprazole framework.
Synthesis of Pantoprazole Intermediate Azide Analogs
The synthesis of azide analogs of pantoprazole intermediates requires careful consideration of the reactive nature of the azide group. The following protocols are designed to be robust and reproducible, with an emphasis on safety and efficiency.
Critical Safety Considerations for Handling Organic Azides
Organic azides are energetic compounds and must be handled with extreme caution.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14]
-
Fume Hood and Blast Shield: All manipulations should be performed in a certified chemical fume hood, preferably behind a blast shield.[12][14]
-
Scale Limitations: Reactions involving organic azides should be conducted on the smallest possible scale, especially during initial exploratory work.[13]
-
Avoidance of Incompatible Materials:
-
Metals: Do not use metal spatulas or stir bars, as heavy metal azides are highly explosive.[12][14][15] Use plastic or ceramic spatulas.[13]
-
Acids: Avoid acidic conditions that can generate the highly toxic and explosive hydrazoic acid.[12][15]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane and triazidomethane.[11][12][14][15]
-
-
Purification: Avoid distillation and sublimation for purification.[11] Recrystallization, precipitation, and column chromatography are preferred methods.
-
Storage: Store organic azides in a cool, dark place, away from heat, light, and shock.[11][12][13]
-
Waste Disposal: Azide-containing waste must be segregated and disposed of according to institutional safety guidelines.[11][14][15]
Synthetic Strategy: Azide Incorporation
The azide functionality can be introduced at various points in the pantoprazole synthesis. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on a key intermediate with an azide source, typically sodium azide.
Experimental Protocol: Synthesis of an Azido-Substituted Pyridine Intermediate
This protocol describes the synthesis of an azido-substituted pyridine intermediate, a key building block for pantoprazole azide analogs.
Objective: To synthesize 2-(azidomethyl)-3,4-dimethoxypyridine from 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.
Materials:
-
2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Physicochemical Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized azide analogs.
Spectroscopic and Spectrometric Analysis
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for the protons on the benzimidazole and pyridine rings, methoxy groups, and the methylene bridge. The chemical shifts will be influenced by the presence of the azide group. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, with shifts indicative of the electronic environment created by the azide substituent. |
| FT-IR | A strong, characteristic absorption band for the azide (N₃) stretching vibration, typically in the range of 2100-2160 cm⁻¹. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the synthesized analog, confirming the incorporation of the azide group. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of pantoprazole and its analogs.[16]
A Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile).[17][18][19]
-
Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, often around 290 nm for pantoprazole derivatives.[18][19]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[18]
Applications and Future Directions
The introduction of an azide group into pantoprazole intermediates provides a powerful tool for medicinal chemists.
-
Click Chemistry: The azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the straightforward and efficient conjugation of the pantoprazole scaffold to a wide variety of other molecules, such as fluorescent probes, targeting ligands, or other pharmacophores.
-
Bioorthogonal Chemistry: Azides can be used in bioorthogonal ligation reactions, enabling the study of the interactions of pantoprazole analogs in complex biological systems.
-
Drug Discovery: The synthesis of a library of pantoprazole azide analogs and their subsequent derivatization can lead to the discovery of new compounds with improved pharmacokinetic or pharmacodynamic properties, or even novel biological activities beyond proton pump inhibition. For instance, pantoprazole itself has shown potential in cancer therapy by targeting T-cell-originated protein kinase.[20] Exploring analogs could uncover more potent or selective agents in this area.
Conclusion
The synthesis and characterization of pantoprazole intermediate azide analogs represent a promising avenue for research and development in medicinal chemistry. The versatility of the azide group as a chemical handle opens up a myriad of possibilities for creating novel molecular entities with tailored properties. This guide provides a solid foundation for researchers to safely and effectively explore this exciting area of chemical synthesis, with the ultimate goal of advancing drug discovery and development.
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Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. (2025, August 4). Taylor & Francis. Retrieved from [Link]
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An In-depth Technical Guide to Novel Proton Pump Inhibitor (PPI) Photoaffinity Probes
Abstract: The identification and validation of molecular targets are cornerstone activities in modern drug discovery. For proton pump inhibitors (PPIs), a class of drugs targeting H+/K+-ATPase, understanding their full interaction landscape—including on-target engagement and potential off-target effects—is critical for developing next-generation therapeutics with improved efficacy and safety profiles.[1][2] Photoaffinity labeling (PAL) has emerged as a powerful chemical proteomics strategy to covalently capture and identify these interactions within a complex biological system.[3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the design, synthesis, and application of novel PPI photoaffinity probes. We delve into the rationale behind probe design, provide detailed experimental workflows from cell labeling to mass spectrometry-based identification, and discuss critical data analysis and validation strategies.
Part 1: The Principle and Design of PPI Photoaffinity Probes
Photoaffinity labeling is a technique that uses a light-activated chemical probe to convert a non-covalent, reversible ligand-protein interaction into a stable, covalent bond.[6][7][8] This process "traps" the interaction, enabling the subsequent isolation and identification of the binding partner, which might otherwise be lost during purification due to a weak or transient affinity.[9][10]
A typical photoaffinity probe (PAP) is a trifunctional molecule comprising three essential components: a pharmacophore, a photoreactive group, and a reporter tag.[4][5]
-
Pharmacophore: This is the PPI molecule or a close analog responsible for specific, reversible binding to the target protein(s). Its structure must be carefully considered to retain high affinity and selectivity for the intended target, as significant modification can alter its binding properties.[5]
-
Photoreactive Group: Upon irradiation with a specific wavelength of UV light, this moiety transforms into a highly reactive, short-lived intermediate (e.g., a carbene or nitrene) that non-selectively inserts into nearby chemical bonds, forming a covalent linkage with the target protein.[4][11]
-
Reporter Tag: This functional handle enables the detection and enrichment of the covalently cross-linked protein-probe complex. Common tags include biotin for affinity purification via streptavidin or terminal alkynes/azides for bioorthogonal "click" chemistry ligation to fluorescent dyes or biotin handles.[12][13][14]
Choosing the Right Photoreactive Group
The choice of the photoreactive moiety is a critical design consideration, as it dictates the probe's stability, reactivity, and potential for non-specific labeling. The three most common groups are benzophenones, aryl azides, and diazirines.[3][4][6][7]
| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Advantages | Key Disadvantages |
| Benzophenone | Triplet Diradical | ~350-360 nm | High stability in the dark; relatively inert to water, minimizing quenching; can be repeatedly activated.[4][7][15] | Large, bulky size may sterically hinder binding; requires longer irradiation times, increasing risk of non-specific labeling.[4] |
| Aryl Azide | Nitrene | ~250-400 nm | Small size; relatively easy to synthesize and incorporate into the pharmacophore.[4] | Can undergo intramolecular rearrangement; longer-lived intermediates may diffuse and label non-proximal proteins.[16] |
| Diazirine | Carbene | ~350-380 nm | Very small size, minimizing perturbation to the pharmacophore; highly reactive carbene has a short half-life, leading to highly specific, proximity-based labeling.[7][11][17] | Can be less stable in the dark; synthesis can be more complex.[17] |
For novel PPI probes, diazirines are often the preferred choice due to their minimal steric footprint.[17] This is crucial because the binding pocket of H+/K+-ATPase and other potential off-targets can be sensitive to bulky modifications, which could otherwise compromise the probe's binding affinity and specificity. The highly reactive carbene generated from a diazirine ensures that labeling is confined to the immediate binding site.[11]
Caption: General experimental workflow for PPI target identification using photoaffinity labeling.
Protocol 1: Photoaffinity Labeling in Live Cells
This protocol outlines the general steps for identifying PPI targets in a cellular context.
Materials:
-
Cultured cells (e.g., gastric adenocarcinoma cell line)
-
PPI Photoaffinity Probe (e.g., diazirine-biotin conjugate)
-
Unlabeled parent PPI compound (for competition control)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
UV cross-linking apparatus (e.g., 365 nm lamp)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Ammonium bicarbonate solution
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Methodology:
-
Cell Culture and Probe Incubation:
-
Plate cells and grow to 80-90% confluency.
-
For the experimental group, replace the medium with fresh medium containing the PPI photoaffinity probe (e.g., 1-10 µM).
-
For the competition control group, pre-incubate cells with a 50-100 fold excess of the unlabeled parent PPI for 1 hour before adding the photoaffinity probe. [5]This step is crucial; a true target will show significantly reduced probe labeling in the presence of the competitor.
-
Incubate all plates for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
UV Photo-crosslinking:
-
Cell Lysis and Protein Enrichment:
-
After irradiation, lyse the cells directly on the plate using ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant (e.g., via BCA assay).
-
Incubate a normalized amount of protein lysate (e.g., 1-2 mg) with pre-washed streptavidin magnetic beads overnight at 4°C with gentle rotation. [18]
-
-
Washing and On-Bead Digestion:
-
Use a magnetic rack to separate the beads from the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:
-
2x with lysis buffer
-
2x with PBS + 1% SDS
-
2x with 8M Urea
-
2x with PBS
-
-
Resuspend the beads in ammonium bicarbonate solution.
-
Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min) and alkylate cysteines with IAA (e.g., 20 mM at room temperature in the dark for 20 min).
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the peptides.
-
Acidify the samples with formic acid to inactivate the trypsin.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute, dry, and reconstitute the peptides in a buffer suitable for LC-MS/MS analysis.
-
Part 3: Data Analysis and Target Validation
The final and most critical phase is the analysis of the mass spectrometry data to identify high-confidence targets. This relies on quantitative proteomics to compare the abundance of proteins identified in the experimental sample versus the competition control. [16][19][20] Data Analysis Pipeline:
-
Peptide and Protein Identification: Raw MS data is processed using software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and, subsequently, proteins by searching against a relevant protein database.
-
Quantitative Comparison: The relative abundance of each identified protein is compared between the probe-only sample and the competition control sample. True targets of the PPI probe will be highly enriched in the probe-only sample and significantly depleted in the competition sample. [5][16]3. Statistical Analysis: A volcano plot is typically generated, plotting the fold-change in protein abundance (experimental vs. control) against the statistical significance (p-value). Proteins that appear in the upper quadrant (high fold-change, high significance) are considered primary target candidates.
-
Target Validation: Putative targets identified through the proteomic screen must be validated through orthogonal methods. This may include:
-
Western Blotting: Confirming the specific pulldown of a candidate protein and its competitive inhibition. [21][22] * Enzymatic Assays: Testing whether the parent PPI compound can inhibit the activity of the identified protein.
-
Cellular Thermal Shift Assays (CETSA): Measuring changes in protein thermal stability upon ligand binding to confirm direct interaction in a cellular context.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Insufficient UV irradiation; Probe concentration too low; Probe has poor affinity for the target. | Optimize UV exposure time and intensity; Increase probe concentration; Synthesize a new probe with a different linker or pharmacophore. |
| High Background/Non-specific Binding | Insufficient washing; Probe is "sticky" or aggregating; Over-irradiation causing cell damage. | Increase the stringency and number of wash steps (e.g., include detergents like SDS); Reduce probe concentration; Reduce UV exposure time. |
| No Difference in Competition Control | Competitor concentration too low; Probe is binding irreversibly without UV light; Target is not the intended protein. | Increase the excess of the unlabeled competitor (e.g., to 200x); Perform a "dark" control (no UV) to check for covalent binding; Re-evaluate initial target hypothesis. |
Part 4: Future Directions and Conclusion
The field of chemical proteomics is continually advancing. The next generation of PPI photoaffinity probes will likely incorporate more sophisticated designs. "Clickable" probes featuring terminal alkyne or azide handles are particularly powerful, as they allow for a two-step labeling process. [13][23][24]The small bioorthogonal handle minimizes perturbation during the initial binding and cross-linking event in live cells, with the larger reporter tag (biotin, fluorophore) being attached ex vivo prior to enrichment. [5][14]This modularity enhances experimental flexibility and can improve cell permeability and reduce steric hindrance. [5] In conclusion, novel photoaffinity probes represent an indispensable tool for elucidating the complete target landscape of PPIs. When integrated into a well-controlled experimental workflow coupled with quantitative mass spectrometry, this technology provides unparalleled insight into drug-protein interactions directly in their native biological context. [3][25]This detailed understanding is paramount for the rational design of safer and more effective drugs.
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Macmillan Group, Princeton University. (n.d.). Current advances in photocatalytic proximity labeling. Retrieved from [Link]
-
Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Royal Society of Chemistry. [Link]
-
O'Donovan, D., & Gherbi, K. (2007). The use of proteomics to identify novel therapeutic targets for the treatment of disease. Expert Opinion on Therapeutic Targets, 11(4), 495-510. [Link]
-
Chen, P. R., et al. (2020). A bifunctional amino acid to study protein–protein interactions. Royal Society of Chemistry. [Link]
-
Shen, L., et al. (2025). Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease. Chemical Communications, 61, 669. [Link]
- Phillips, J. (2008). Novel formulations of proton pump inhibitors and methods of using these formulations.
-
Satoh, H. (2017). Discovery and Development of Proton Pump Inhibitors. ResearchGate. [Link]
-
Chen, Y. L., et al. (2017). Design and synthesis of a novel photoaffinity probe for labelling EGF receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 27(15), 3333-3337. [Link]
Sources
- 1. WO2008067037A2 - Novel formulations of proton pump inhibitors and methods of using these formulations - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 9. Recent advances in photoaffinity labeling strategies to capture Glycan-Protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 21. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes | bioRxiv [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: 3,4-Dimethoxy-2-Substituted Pyridine Derivatives
Part 1: Executive Summary & Structural Significance
The 3,4-dimethoxy-2-substituted pyridine scaffold represents a privileged structure in medicinal chemistry, most notably as the pharmacophore anchor for Pantoprazole , a blockbuster proton pump inhibitor (PPI). Beyond its established role in gastric acid suppression, this moiety is increasingly utilized in kinase inhibition (e.g., BRAF, DYRK1A) and monocarboxylate transporter (MCT1) modulation for oncology.
Core Chemical Attributes[1][2][3][4][5]
-
Electronic Enrichment: The vicinal methoxy groups at C3 and C4 exert a strong electron-donating effect (+M), significantly increasing the electron density of the pyridine ring.
-
pKa Modulation: These substituents elevate the pKa of the pyridine nitrogen to approximately 3.8–4.0 . This specific basicity is critical for "ion trapping," allowing the molecule to remain uncharged in systemic circulation (pH 7.4) while becoming protonated and concentrated exclusively in the highly acidic secretory canaliculi of parietal cells (pH < 2.0).
-
Nucleophilicity: The C3-methoxy group, in particular, enhances the nucleophilicity of the pyridine nitrogen, facilitating the acid-catalyzed intramolecular rearrangement required for PPI activation.
Part 2: "Gold Standard" Synthesis: The Maltol Route
While direct functionalization of pyridine is possible, the industrial standard for synthesizing the key intermediate 2-chloromethyl-3,4-dimethoxypyridine hydrochloride begins with Maltol . This route avoids the use of expensive pyridine precursors and offers high regioselectivity.
Synthetic Pathway Diagram
Figure 1: Step-wise industrial synthesis of the Pantoprazole intermediate from Maltol.
Detailed Experimental Protocol (Step 7: Final Chlorination)
This protocol describes the conversion of the hydroxymethyl precursor to the active chloromethyl intermediate, a critical step requiring moisture control.
Reagents:
-
2-Hydroxymethyl-3,4-dimethoxypyridine (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Ethanol (for crystallization)
Procedure:
-
Dissolution: Charge a reactor with 2-hydroxymethyl-3,4-dimethoxypyridine (e.g., 100 g) and anhydrous DCM (500 mL). Cool the solution to 0–5°C .
-
Addition: Add thionyl chloride (83.5 g) dropwise over 60 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction with gas evolution (
). -
Reaction: Allow the mixture to warm to 20–25°C and stir for 2 hours. Monitor conversion by TLC or HPLC (Target: <1% starting material).
-
Work-up: Concentrate the reaction mass under reduced pressure to remove DCM and excess thionyl chloride.
-
Crystallization: Add absolute ethanol (200 mL) to the residue. Cool to 0°C and stir for 1 hour to induce crystallization of the hydrochloride salt.
-
Isolation: Filter the white crystalline solid. Wash with cold ethanol (50 mL).
-
Drying: Dry under vacuum at 40–45°C . Yield is typically 90–95% .
Critical Quality Attribute (CQA): The product is hygroscopic and unstable in moist air. Store under nitrogen in a desiccator.
Part 3: Mechanism of Action & Biological Logic
The 3,4-dimethoxy substitution pattern is not merely structural; it is a "molecular switch" that controls the drug's activation kinetics.
The Activation Cascade (PPI Context)
Pantoprazole is a prodrug.[1][2][3] It requires an acidic environment to convert into the active sulfenamide species which binds covalently to the H+/K+ ATPase (Cys813/Cys822).
-
Protonation: At pH < 4, the pyridine nitrogen accepts a proton (
). -
Nucleophilic Attack: The unprotonated fraction of the pyridine nitrogen attacks the C2 position of the benzimidazole ring.[4] Note: The 3,4-dimethoxy groups enhance this nucleophilicity.
-
Spiro-Intermediate: Formation of a spiro-dihydrobenzimidazole.
-
Rearrangement: Ring opening and loss of water to form the sulfenic acid, then the cyclic sulfenamide.
Figure 2: Acid-catalyzed activation mechanism of Pantoprazole driven by the pyridine moiety.
Part 4: Emerging Applications (Beyond PPIs)
Recent literature indicates that the 3,4-dimethoxypyridine motif is being repurposed for kinase inhibition, specifically targeting pathways involved in oncology and neurodegeneration.
| Target | Application | Mechanism / Role of Scaffold | Reference |
| BRAF Kinase | Anticancer (Melanoma, Colorectal) | 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives.[5] The pyridine nitrogen forms H-bonds with the kinase hinge region. | [1] |
| MCT1 | Anticancer (Triple-negative breast cancer) | Indole-based inhibitors where the pyridine moiety enhances potency and solubility compared to phenyl analogs. | [2] |
| DYRK1A | Down Syndrome (Cognitive Rescue) | 3,5-diaryl-7-azaindoles.[6] The dimethoxy pattern mimics the substitution of harmine, a known DYRK1A inhibitor. | [3] |
Synthesis of Kinase Inhibitor Precursors
For these applications, the 2-chloromethyl-3,4-dimethoxypyridine intermediate (from Part 2) is often coupled with phenols or thiols via nucleophilic substitution (
General Coupling Protocol:
-
Dissolve the phenol/thiol derivative (1.0 eq) in DMF.
-
Add
(2.0 eq) and stir for 30 min. -
Add 2-chloromethyl-3,4-dimethoxypyridine HCl (1.1 eq).
-
Heat to 60–80°C for 4–6 hours.
-
Pour into ice water to precipitate the coupled product.
Part 5: References
-
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry, 2020.[5] Link
-
Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1). Journal of Medicinal Chemistry, 2022. Link
-
DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives. Scientific Reports, 2018. Link
-
The Chemically Elegant Proton Pump Inhibitors. Pharmacology of PPIs, NIH. Link
-
Synthesis of Pantoprazole N-oxide synthesis pathway. BenchChem Technical Guide. Link
Sources
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-(Azidomethyl)-3,4-dimethoxypyridine from chloromethyl precursor
Abstract & Application Scope
This technical guide details the protocol for synthesizing 2-(Azidomethyl)-3,4-dimethoxypyridine from its commercially available precursor, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride .
This transformation utilizes a nucleophilic substitution (
Key Technical Challenges Addressed:
-
Safety Critical: Neutralization of the hydrochloride salt precursor to prevent the formation of explosive hydrazoic acid (
). -
Stability: Handling the acid-sensitive methoxy-pyridine moiety.
-
Purification: Protocols to isolate the product without thermal decomposition.
Safety Assessment (Critical)
WARNING: EXPLOSION & TOXICITY HAZARD
Before proceeding, all personnel must review the specific hazards associated with this synthesis.
| Hazard | Description | Mitigation Strategy |
| Hydrazoic Acid ( | The starting material is an HCl salt . Mixing directly with | MANDATORY: You must neutralize the starting material with a base (e.g., |
| Organic Azides | Potentially explosive if the C/N ratio is low or if concentrated/heated.[1] | Maintain reaction temperature |
| Sodium Azide | Acutely toxic (similar to cyanide). Reacts with heavy metals to form explosive salts. | Use non-metal spatulas (Teflon/plastic). Quench waste with excess sodium nitrite/sulfuric acid. |
Reaction Mechanism & Stoichiometry
The synthesis proceeds via a classical
Chemical Equation:
(Py = 3,4-dimethoxypyridine) [2][3][4]
Mechanistic Pathway Diagram
Figure 1: Stepwise mechanism highlighting the critical neutralization step prior to nucleophilic attack.
Materials & Equipment
| Component | Specification | Role |
| Precursor | 2-(Chloromethyl)-3,4-dimethoxypyridine HCl | Limiting Reagent |
| Reagent | Sodium Azide ( | Nucleophile |
| Base | Potassium Carbonate ( | Acid Scavenger |
| Solvent | DMF (Anhydrous) or DMSO | Polar Aprotic Medium |
| Workup | Ethyl Acetate, Brine, | Extraction/Drying |
| Monitor | TLC Plates (Silica gel 60 F254) | Process Control |
Experimental Protocol
Method A: Standard DMF Route (Recommended for Scale-Up)
This method provides high solubility and rapid conversion.
Step 1: Preparation & Neutralization [3]
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 2-(chloromethyl)-3,4-dimethoxypyridine HCl (1.0 eq, e.g., 2.24 g, 10 mmol).
-
Solvation: Add anhydrous DMF (20 mL, 2 mL/mmol). Stir to create a suspension.
-
Neutralization: Add Triethylamine (
) (1.2 eq, 1.67 mL) dropwise at 0°C (ice bath).-
Observation: The solution may become cloudy as triethylamine hydrochloride precipitates.
-
Why? This prevents the formation of
gas when azide is added.
-
Step 2: Azidation Reaction
-
Reagent Addition: Add Sodium Azide (
) (1.5 eq, 0.98 g) in a single portion. -
Reaction: Remove the ice bath and warm the mixture to 50°C . Stir for 2–4 hours.
-
Monitoring: Check TLC (Eluent: 50% EtOAc/Hexane).
-
Expected Rf: Product will be slightly more non-polar (higher Rf) than the starting chloride. Stain with Ninhydrin or UV.
-
Step 3: Workup & Isolation
-
Quench: Cool the reaction to room temperature. Pour the mixture into Ice-Water (100 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Safety: The aqueous layer contains excess azide. Treat with bleach or specific waste protocols before disposal.
-
-
Washing: Wash the combined organic layers with Brine (2 x 30 mL) to remove DMF.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure at <40°C .-
Caution: Do not heat the water bath above 45°C. Do not distill to absolute dryness if large scales are used; keep as a concentrated oil.
-
Step 4: Characterization
-
Appearance: Pale yellow to orange oil (may solidify upon standing).
-
Yield: Expected 85–95%.
Method B: "Green" Acetone/Water Route
Best for smaller scales or when DMF removal is difficult.
-
Dissolve the Precursor HCl salt (10 mmol) in Water (10 mL).
-
Add
(1.1 eq) slowly to neutralize. -
Add Acetone (20 mL) to create a homogenous phase.
-
Add
(1.5 eq) dissolved in minimal water (5 mL). -
Stir at Room Temperature for 12–18 hours (slower than Method A).
-
Evaporate Acetone under vacuum (keep bath <40°C).
-
Extract the remaining aqueous residue with DCM or EtOAc as in Method A.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the neutralization safety checkpoint and waste management.
Analytical Data & Troubleshooting
Expected Spectral Data
-
IR Spectroscopy: Strong, distinct absorption band at ~2100 cm⁻¹ (Azide stretching). This is the diagnostic peak.
-
¹H NMR (CDCl₃, 400 MHz):
- 8.25 (d, 1H, Ar-H)
- 6.90 (d, 1H, Ar-H)
-
4.45 (s, 2H,
) — Note: Shifts upfield from Cl precursor (~4.7 ppm). -
3.95 (s, 3H,
) -
3.90 (s, 3H,
)
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete extraction of product from water/DMF. | Increase EtOAc volume or salt out the aqueous layer with NaCl. |
| Starting Material Remains | Reaction temperature too low. | Increase temp to 60°C (Do not exceed 70°C). |
| Product Decomposition | Overheating during concentration. | Keep rotary evaporator bath <40°C. |
| Gas Evolution on NaN3 Addition | DANGER: Acidic pH. | Stop immediately. Add base ( |
References
-
Precursor Properties: PubChem. 2-(Chloromethyl)-3,4-dimethoxypyridine. National Library of Medicine.
-
Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
General Protocol: "Preparation of Alkyl Azides from Alkyl Halides." Organic Syntheses, Coll.[5] Vol. 4, p.75.
-
Pantoprazole Intermediates: "Process for the preparation of Pantoprazole." Google Patents (US6660870B2).
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 4. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 2-Azidomethyl-3,4-dimethoxypyridine: A Detailed Protocol for Nucleophilic Substitution
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-azidomethyl-3,4-dimethoxypyridine via a nucleophilic substitution reaction. The procedure details the displacement of the chloride from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride using sodium azide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and analytical monitoring techniques. The protocol emphasizes safety, efficiency, and reproducibility, providing a solid foundation for the synthesis of this versatile chemical intermediate.
Introduction
Organic azides are highly versatile functional groups in synthetic chemistry, serving as precursors to amines, participants in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition, and reagents in the Staudinger ligation.[1] The synthesis of 2-azidomethyl-3,4-dimethoxypyridine is a key step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary route to this compound involves a nucleophilic substitution reaction where the azide ion (N₃⁻) displaces a suitable leaving group, such as a halide, from the 2-methyl position of the dimethoxypyridine scaffold.[1][2]
The reaction of 2-chloromethyl-3,4-dimethoxypyridine with sodium azide proceeds through an Sₙ2 mechanism.[3][4] The azide ion, being a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.[5] This application note outlines a detailed and optimized protocol for this transformation, with a strong emphasis on the critical safety measures required when handling sodium azide and organic azides.[6][7][8]
Reaction Mechanism and Workflow
The nucleophilic substitution of 2-chloromethyl-3,4-dimethoxypyridine with sodium azide is a classic example of an Sₙ2 reaction. The azide anion directly attacks the carbon atom bearing the chlorine, leading to a concerted bond-forming and bond-breaking process.
Caption: Experimental workflow for the synthesis of 2-azidomethyl-3,4-dimethoxypyridine.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Comments |
| 2-Chloromethyl-3,4-dimethoxypyridine HCl | ≥98% | Commercially Available | Starting material. [9][10] |
| Sodium Azide (NaN₃) | ≥99.5% | Commercially Available | EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE . Handle with extreme caution. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | Used for washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | Stationary phase for column chromatography. |
| Hexanes | ACS Grade | Commercially Available | Mobile phase for column chromatography. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Solvent for TLC visualization reagent. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Reagent for TLC visualization. |
| Ninhydrin | ≥99% | Commercially Available | Reagent for TLC visualization. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp
-
Standard laboratory glassware
Crucial Safety Precautions for Handling Sodium Azide
Sodium azide is a highly toxic and potentially explosive compound. [6]It is imperative to adhere to the following safety protocols:
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. [11][12]It can cause headaches, dizziness, nausea, and in severe cases, convulsions and death. [6]* Explosion Hazard: While solid sodium azide is relatively stable, it can decompose violently when heated above 275 °C. [8][12]It can also form highly shock-sensitive and explosive heavy metal azides upon contact with metals such as lead, copper, silver, or their salts. [8]Never use metal spatulas or equipment when handling sodium azide. [13]* Hydrazoic Acid Formation: Sodium azide reacts with acids to form the highly toxic and volatile hydrazoic acid (HN₃). [6][11]All reactions and workups should be performed under basic or neutral conditions.
-
Solvent Incompatibility: Avoid using halogenated solvents like dichloromethane with sodium azide, as this can lead to the formation of explosive organic azides. [7][8]* Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and nitrile gloves when handling sodium azide. [7]For larger quantities or increased risk of splashing, consider double-gloving or using Silver Shield gloves under nitrile gloves. [7]* Engineering Controls: All manipulations involving sodium azide must be conducted in a certified chemical fume hood. [7][12]The use of a blast shield is highly recommended. [7]* Waste Disposal: Azide-containing waste must be segregated and disposed of as extremely hazardous waste according to institutional guidelines. [7][11]Do not pour azide solutions down the drain , as this can lead to the formation of explosive metal azides in the plumbing. [8]
Detailed Experimental Protocol
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the starting material.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add sodium azide (1.2 eq) to the reaction mixture in one portion. Caution: Handle sodium azide with extreme care in a fume hood, avoiding any contact with metals.
Reaction Execution and Monitoring
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [14] * TLC Visualization of Azides: Since many organic azides are not UV-active, a chemical stain is required for visualization. [15]A reliable method involves a two-step process:
- After developing the TLC plate, dip it into a 10% solution of triphenylphosphine in dichloromethane for 30 seconds.
- Dry the plate at 80°C for 5 minutes.
- Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3, v/v) for 30 seconds.
- Develop the color by heating the plate at 80°C for a few minutes. The azide will be reduced to the amine, which will appear as a colored spot with ninhydrin. [15]
Workup and Isolation
-
Once the reaction is complete (typically within 4-6 hours), carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not concentrate azide-containing solutions to dryness, especially for compounds with a low carbon-to-nitrogen ratio, as this can be hazardous. [13]
Purification
-
Purify the crude product by column chromatography on silica gel.
-
A typical mobile phase is a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis.
Data and Expected Results
| Parameter | Value |
| Starting Material | 2-chloromethyl-3,4-dimethoxypyridine HCl |
| Nucleophile | Sodium Azide |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Product | 2-azidomethyl-3,4-dimethoxypyridine |
| Predicted Yield | >85% |
The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (40-50 °C) can be applied if necessary, but monitor for potential decomposition. |
| Low quality or wet solvent/reagents. | Use anhydrous DMF and ensure all reagents are of high purity. | |
| Low Yield | Inefficient extraction. | Perform additional extractions of the aqueous layer. |
| Product decomposition during workup or purification. | Avoid acidic conditions during workup. If the azide is sensitive, consider alternative purification methods. | |
| Multiple Spots on TLC | Presence of side products or unreacted starting material. | Optimize reaction time and stoichiometry. Ensure efficient purification. |
Conclusion
This application note provides a detailed and reliable protocol for the nucleophilic substitution of 2-chloromethyl-3,4-dimethoxypyridine with sodium azide. By following the outlined procedures and adhering to the stringent safety precautions, researchers can safely and efficiently synthesize 2-azidomethyl-3,4-dimethoxypyridine, a valuable intermediate in organic synthesis and drug discovery. The emphasis on understanding the reaction mechanism and the rationale behind each experimental step ensures a robust and reproducible synthetic method.
References
-
Environment, Health & Safety, University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. [Link]
-
University of New Mexico, Chemistry Department. Standard Operating Procedure: Safe Handling of Azido Compounds. (February 16, 2021). [Link]
-
Brainly. Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. (March 27, 2018). [Link]
-
University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]
-
Division of Research Safety, University of Illinois. Sodium Azide NaN3. (September 19, 2019). [Link]
-
Professor Steven V. Ley Research Group, University of Cambridge. Azide Synthesis. [Link]
-
Chemistry Stack Exchange. By which mechanism would azide react with alcohols or alkyl halides? (December 17, 2015). [Link]
-
Transtutors. Complete the mechanism of the initial step of the reaction of the... (July 07, 2024). [Link]
-
Wikipedia. Organic azide. [Link]
- Bräse, S., & Banert, K. (Eds.). (2010).
-
Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Link]
- Gálik, M., & Berkeš, D. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Central European Journal of Chemistry, 7(3), 594-597.
- de la Torre, M. C., Goya, P., Elguero, J., Nassimbeni, L. R., & Noguera, R. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 505-512.
- Banks, R. E., & Prakash, A. (1974). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some reactions of the tetrafluoro-compound. Journal of the Chemical Society, Perkin Transactions 1, 2479-2484.
- de la Torre, M. C., Goya, P., Elguero, J., Nassimbeni, L. R., & Noguera, R. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 505-512.
-
PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]
- Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700.
- Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Arkat USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
- Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
- Moghimi, A., & Mousavi, S. (2012). Investigation of nucleophilic substitution reactions of some active biological nucleophils with sevochlorane. Journal of Applied Researches in Chemistry, 6(3), 57-63.
-
PubChem. 2-(Chloromethyl)-3,4-dimethoxypyridine. [Link]
- Banks, R. E., & Prakash, A. (1974). Studies in azide chemistry. Part VII. Synthesis and reactions of perfluoro-(2-azido-4-isopropylpyridine) and 2-azido-3,5,6-trifluoro-4-methoxypyridine. Journal of the Chemical Society, Perkin Transactions 1, 1365-1371.
- Kumar, N., Saini, M., & Singh, S. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 75, 249-254.
Sources
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. (Solved) - Complete the mechanism of the initial step of the reaction of the alkyl halide with... (1 Answer) | Transtutors [transtutors.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. prepchem.com [prepchem.com]
- 10. 2-(Chloromethyl)-3,4-dimethoxypyridine | C8H10ClNO2 | CID 5079722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uthsc.edu [uthsc.edu]
- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Troubleshooting & Optimization
Optimizing yield of azidation reaction for 2-chloromethyl-3,4-dimethoxypyridine
Technical Support Center: Azidation of 2-Chloromethyl-3,4-dimethoxypyridine
Executive Summary
This guide addresses the nucleophilic substitution (
Target Audience: Medicinal Chemists, Process Development Scientists.
Critical Hazard: This protocol involves organic azides and potential formation of hydrazoic acid (
Reaction Mechanism & Critical Pathways
The transformation relies on a bimolecular nucleophilic substitution (
The Chemical Landscape
-
Desired Pathway (
): Azide ion ( ) attacks the methylene carbon, displacing chloride. -
Hydrolysis Pathway (
): Water attacks the methylene carbon, reverting the substrate to 2-hydroxymethyl-3,4-dimethoxypyridine. -
Dimerization Pathway (
): The pyridine nitrogen of one molecule (highly nucleophilic due to methoxy donors) attacks the chloromethyl group of another, forming an insoluble pyridinium salt.
Figure 1: Kinetic competition between azidation, hydrolysis, and dimerization. Controlling concentration and water content is the key to favoring the green pathway.
Optimized Experimental Protocol
We recommend a Phase Transfer Catalysis (PTC) method over homogeneous DMF/DMSO conditions.
-
Why? DMF/DMSO protocols often require aqueous workups that can form emulsions with amphiphilic pyridines. PTC allows the reaction to proceed in a biphasic system (DCM/Water), keeping the labile product in the organic phase and simplifying salt removal.
Materials
| Reagent | Equivalents | Role |
| 2-Chloromethyl-3,4-dimethoxypyridine HCl | 1.0 eq | Substrate |
| Sodium Azide ( | 2.5 eq | Nucleophile |
| Tetrabutylammonium Bromide (TBAB) | 0.05 eq | Phase Transfer Catalyst |
| Sodium Bicarbonate ( | 1.1 eq | Neutralize HCl salt |
| Dichloromethane (DCM) | 10 Vol | Organic Solvent |
| Water | 5 Vol | Aqueous Phase |
Step-by-Step Methodology
-
Preparation (Aqueous Phase): Dissolve
(2.5 eq) and (1.1 eq) in water (5 volumes). Note: The base is required to neutralize the HCl salt of the starting material immediately upon addition. -
Preparation (Organic Phase): Dissolve 2-chloromethyl-3,4-dimethoxypyridine HCl (1.0 eq) and TBAB (0.05 eq) in DCM (10 volumes).
-
Initiation: Cool the aqueous solution to 0°C. Slowly add the organic phase to the aqueous phase with vigorous stirring (critical for PTC).
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/HPLC.
-
Typical Time: 2–4 hours.
-
Endpoint: Disappearance of starting material.
-
-
Workup: Separate phases. Wash the organic layer with water (
vol) to remove excess azide. Dry over . -
Isolation: Evaporate solvent under reduced pressure (Bath temp < 35°C). Do not distill to dryness if scale > 1g (See Safety).
Troubleshooting Guide (Q&A)
Q1: My yield is low (<50%), and I see a polar spot on TLC. What happened?
-
Diagnosis: Hydrolysis. The "polar spot" is likely the 2-hydroxymethyl alcohol.
-
Fix:
-
Ensure your DCM is not saturated with water before starting.
-
If using the HCl salt, ensure the neutralization happens rapidly in the presence of azide. If the free base sits in water without azide reacting, it hydrolyzes.
-
Pro-Tip: Increase the azide equivalents to 3.0 to kinetically outcompete water.
-
Q2: A white/yellow solid precipitated during the reaction in the organic layer.
-
Diagnosis: Dimerization (Self-Alkylation). The product or starting material has reacted with itself to form a quaternary ammonium salt.
-
Fix:
-
Dilution: Your reaction is too concentrated. Increase solvent volume to 15-20 volumes.
-
Temperature: Do not heat above 25°C. Higher temperatures favor the higher activation energy dimerization over the facile
azidation.
-
Q3: The product turned dark/black upon concentration.
-
Diagnosis: Decomposition/Polymerization. Picolyl azides are thermally unstable.
-
Fix:
-
Keep rotary evaporator bath temperature below 35°C .
-
Store the product in solution (e.g., as a stock solution in DCM or Toluene) at -20°C rather than isolating it as a neat solid.
-
Q4: Can I use DMF instead of the PTC method?
-
Answer: Yes, but be cautious.
-
Pros: Faster reaction (homogeneous).
-
Cons: Removing DMF requires aqueous washing, which can hydrolyze the product. DMF also stabilizes the ionic transition state of the dimerization, potentially increasing impurity levels.
-
Modification: If using DMF, pour the reaction mixture onto crushed ice/water and extract immediately with Ethyl Acetate.
-
Safety & Compliance (Critical)
WARNING: EXPLOSION & TOXICITY HAZARD
-
Metal Azides: Pyridines are excellent ligands for transition metals (Cu, Ni, Fe). NEVER use metal spatulas or equipment with exposed metal parts.[1] Reaction with metal ions can form heavy metal azides, which are primary explosives.
-
Dichloromethane Hazards:
+ DCM can theoretically form Diazidomethane (extremely explosive) upon prolonged standing or reflux, though this is rare under mild PTC conditions.-
Mitigation: Do not reflux. Limit reaction time.
-
-
Waste Disposal: All aqueous waste contains unreacted Azide. It must be quenched with Sodium Nitrite (
) and Sulfuric Acid (in a fume hood, releases ) or a commercial azide killer before disposal.
References
-
National Institutes of Health (NIH). (2017). Reversible Dimerization of Polymeric Amphiphiles Acts as a Molecular Switch. PubMed. Retrieved February 21, 2026, from [Link]
-
Stanford University EHS. (n.d.). Information on Azide Compounds. Retrieved February 21, 2026, from [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved February 21, 2026, from [Link]
Sources
Technical Support Center: Stability & Storage of 2-(Azidomethyl)-3,4-dimethoxypyridine
[1]
Introduction: The Stability Paradox
You are likely working with 2-(Azidomethyl)-3,4-dimethoxypyridine as a "Click Chemistry" reagent or a precursor to a functionalized amine (likely in the synthesis of proton pump inhibitor analogs).[1]
The Core Problem: This molecule sits at a dangerous intersection of reactivity. It combines an electron-rich pyridine ring (susceptible to oxidation) with a benzylic-like azide (susceptible to radical decomposition and nitrene formation). Furthermore, its Carbon-to-Nitrogen (C/N) ratio is ~2.0 , which violates the standard safety "Rule of 3" (C/N
Implication: This compound is not just chemically unstable; it is energetically unstable . It poses a risk of rapid, exothermic decomposition (explosion) if stored improperly, in addition to losing chemical purity.[2]
Module 1: Critical Storage Parameters
Objective: Prevent the formation of reactive nitrenes and degradation to aldehydes.
Thermal Control (The Kinetic Brake)
-
Requirement: Store at -20°C or lower .
-
The Science: Azide decomposition is governed by the Arrhenius equation. At room temperature, the activation energy barrier for the loss of
is surmountable, leading to the formation of a reactive nitrene intermediate. -
Protocol:
-
Do not store in a standard refrigerator (4°C); a freezer is mandatory.
-
Avoid freeze-thaw cycles.[1] Aliquot the material immediately upon synthesis or receipt.
-
Photochemical Shielding (The Quantum Shield)
-
Requirement: Absolute darkness (Amber vials + Foil wrap).
-
The Science: The azide moiety (
) has a strong UV-Vis absorption cross-section. Photon absorption triggers the ejection of molecular nitrogen ( ), instantly generating a singlet nitrene. This nitrene will insert into C-H bonds of the solvent or dimerize to form azo-compounds (azo-dyes), turning your white solid yellow or brown .[1] -
Protocol:
-
Wrap all storage vials in aluminum foil.
-
Perform transfers under low-light conditions or red light if possible.[1]
-
Atmospheric Isolation (The Chemical Buffer)
-
Requirement: Argon or Nitrogen atmosphere.
-
The Science: While the azide itself is relatively hydrolytically stable, the pyridine nitrogen is basic. It can absorb atmospheric moisture and
, forming carbonates or hydrates that alter the local pH. Acidic moisture can protonate the azide, catalyzing decomposition to hydrazoic acid ( ) and the corresponding alcohol. -
Protocol:
-
Store under an inert gas blanket.
-
Seal caps with Parafilm to prevent oxygen/moisture ingress.
-
Module 2: Troubleshooting & Diagnostics
Use this decision matrix to evaluate the integrity of your compound.
| Observation | Diagnosis | Chemical Mechanism | Action Required |
| Color Change: White | Mild Decomposition | Formation of azo-dimers (N=N linked pyridines) via nitrene coupling.[1] | Purify immediately if >5% impurity; otherwise use with caution. |
| Color Change: Brown/Black Tar | Severe Decomposition | Radical polymerization of nitrenes; Ring oxidation. | DISCARD SAFELY. Do not attempt to purify. Explosion risk. |
| Pressure upon opening vial | Thermal or photochemical loss of nitrogen. | Vent carefully in fume hood. Check purity by NMR. | |
| NMR: New Signal ~10.0 ppm | Hydrolysis/Oxidation | Formation of the aldehyde (2-formyl-3,4-dimethoxypyridine) via imine hydrolysis.[1] | Compound is degrading.[3][4] Repurify or discard. |
| NMR: Loss of CH2 signal (~4.5 ppm) | Azide Loss | Conversion to imine or alcohol. | Check integration. If <90%, repurify. |
Module 3: Mechanism & Workflow Visualization
The following diagram illustrates the decomposition pathways you are fighting against and the decision logic for safe handling.
Caption: Figure 1. Decomposition cascade of this compound showing the critical conversion to nitrenes and subsequent degradation products.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I store this compound in solution to improve safety? A: Yes, and it is often recommended for azides with a C/N ratio < 3.
-
Recommended Solvents: Toluene or THF (Dry, Inhibitor-free).[1] These are chemically inert toward the azide.
-
Prohibited Solvents: Dichloromethane (DCM) or Chloroform. [2]
-
Reason: If any trace free azide ion (
) is present (from synthesis), it can react with halogenated solvents to form di- and tri-azidomethane , which are extremely potent explosives.[1] Even without free azide, radical decomposition in chlorinated solvents can be unpredictable.
-
Q2: I see a small amount of precipitate in my stored solution. Is it safe? A: Treat with extreme caution.
-
If you used a sodium azide synthesis route, this could be residual salts (safe).
-
However, it could also be a shock-sensitive decomposition product.[1][5] Do not scrape the solid.[6] Filter gently through a frit or decant the supernatant. If the solid is brownish, neutralize it chemically (see Q3) rather than isolating it.
Q3: How do I safely dispose of old/decomposed stock? A: Do not throw it in the trash or standard organic waste.
-
Chemical Quench: Dilute the compound in water/solvent mixture. Add an excess of Triphenylphosphine (
) . -
Mechanism:[7][6][8][9][10] This initiates the Staudinger Reaction , converting the explosive azide into a stable, benign amine (and phosphine oxide) releasing
gas safely. Allow to stir for 12 hours before disposal.
Q4: Why does the C/N ratio matter? A: It is a heuristic for energy density.
-
Formula:
(where is the number of atoms).[6] -
Your Compound: (8 Carbons + 2 Oxygens) / 4 Nitrogens = 2.5 .
-
Verdict: This falls below the safety threshold of 3. It retains enough energy to sustain a detonation wave if shocked or heated. Treat it as a potential explosive.
References
-
Safety of Organic Azides & C/N R
- Source: University of California, Santa Barbara (UCSB) Chemistry Safety.
- Key Insight: Defines the "Rule of 3" and "Rule of Six" for azide handling.
-
Link:
-
Decomposition of Benzyl Azides
-
Synthesis & Stability of Pyridyl Methyl Deriv
- Source:Eureka / Google P
- Title: "Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride"
- Key Insight: Establishes the structural context of the 3,4-dimethoxy scaffold as a Pantoprazole intermediate, highlighting its sensitivity to hydrolysis.
-
Link:
-
Handling of Halogen
Sources
- 1. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. uvic.ca [uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Efficient conversion of primary azides to aldehydes catalyzed by active site variants of myoglobin - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02857D [pubs.rsc.org]
- 9. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Removing unreacted sodium azide from pyridine reaction mixtures
Topic: Removing Unreacted Sodium Azide from Pyridine Reaction Mixtures Current Status: Operational | Safety Level: Critical[1]
Critical Safety Directives (Read First)
Before initiating any workup, you must acknowledge the following chemical incompatibilities. Sodium azide (
The "Three Strikes" Rules
| Hazard Class | The Trigger | The Consequence | Corrective Action |
| Solvent | Dichloromethane (DCM) | Formation of Diazidomethane .[2] Highly explosive; detonates on crystallization or ground glass contact.[2] | Use Ethyl Acetate , Ether , or Toluene for extraction.[1][2] |
| pH | Acid (Protonation) | Formation of Hydrazoic Acid ( | Keep pH >9 until azide is confirmed absent.[2] |
| Materials | Heavy Metals (Cu, Pb) | Formation of Metal Azides .[2][6][7] Shock-sensitive explosives (often formed in drain pipes or on spatulas).[2] | Use Teflon/Plastic tools.[2] Collect all aqueous waste; NEVER pour down the drain.[2][8] |
The Separation Protocol: "Partition, Verify, Then Purify"
The core challenge in this workflow is the Solubility/Reactivity Paradox :
-
To remove Pyridine , you typically wash with acid (HCl or
) to protonate it ( ).[2] -
To remove Azide , you must avoid acid to prevent forming
.[2][5][8]
The Solution: You must decouple the removal steps. Remove the azide under neutral/basic conditions first.[2] Only once the organic layer is azide-free can you treat it with acid to remove the pyridine.
Phase 1: Azide Extraction (The Neutral Wash)
-
Dilution: Dilute your pyridine reaction mixture with an excess of Diethyl Ether or Ethyl Acetate .[2]
-
Aqueous Wash: Wash the organic layer 3 times with Saturated Sodium Bicarbonate (
) or water.[2] -
Segregation: Collect all aqueous washes in a dedicated "Azide Waste" container. DO NOT combine with general aqueous waste yet.[2]
Phase 2: The Verification Gate (The Test)
You cannot proceed to acid washing until you prove the azide is gone.[2]
-
Reagent: 10% Ferric Chloride (
) solution in dilute HCl (just enough acid to keep Fe soluble). -
Test: Take 1-2 drops of your organic layer and add 1-2 drops of
solution on a spot plate. -
Result:
Phase 3: Pyridine Removal (The Acid Wash)
Now that the hazard (
-
Acid Wash: Wash the organic layer with 1M HCl or saturated
solution.[2] -
Final Polish: Wash with Brine, dry over
, and concentrate.[2]
Workflow Visualization
The following diagram illustrates the critical decision logic required to prevent the accidental formation of Hydrazoic acid.
Caption: Logic flow for separating Azide and Pyridine. Note the "Verification Gate" (FeCl3 Test) must be passed before any acid is introduced to the organic layer.
Waste Management: The Nitrous Acid Quench
The aqueous waste collected in Phase 1 contains live sodium azide.[2] It must be destroyed before disposal.[2]
The Chemistry:
Protocol:
-
Setup: Place the aqueous waste container in a fume hood (NO gas is toxic).
-
Add Nitrite: Add solid Sodium Nitrite (
) to the solution (approx. 1.5g per 1g of suspected Azide).[2] -
Acidify Slowly: Slowly add 20%
via addition funnel or pipette.-
Observation: Nitrogen gas (bubbles) and Nitric Oxide (brown fumes) will evolve.[2]
-
-
Endpoint: Continue until gas evolution ceases and the solution remains acidic. Test with Starch-Iodide paper (turns blue if excess Nitrite is present, confirming quench completion).[2][10]
-
Disposal: Neutralize the solution to pH 7 and dispose of as aqueous chemical waste.
Troubleshooting & FAQs
Q: My product is water-soluble. If I wash with water, I lose my yield. What do I do?
-
A: Do not use aqueous extraction.[2] Instead, use Ion Exchange Chromatography .[2] Pass the reaction mixture through a weak anion exchange resin (like Amberlite IRA-67).[2] The azide ions (
) will bind to the resin, while your neutral organic product elutes.[2] Alternatively, if the azide concentration is low, you can treat the reaction mixture directly with solid polymer-bound phosphine (Staudinger reduction) to convert the azide to an amine, which may be easier to separate.[1]
Q: Can I use Bleach (Sodium Hypochlorite) to quench the azide?
-
A: NO. While bleach destroys azide, the reaction mechanism can produce Chlorine Azide (
) or N-Chloro compounds if the stoichiometry is not perfectly controlled.[2] is spontaneously explosive.[2] The Nitrous Acid method (Section 4) is the industry standard for safety.[2]
Q: I used Copper as a catalyst (Click Chemistry) in Pyridine. How does this change the workup?
-
A: This increases the risk significantly.[2] Copper Azides are shock-sensitive.[2][5] You must wash the organic layer with a chelating agent like EDTA or Ammonium Hydroxide immediately after the initial dilution to strip the copper before you attempt to concentrate or acidify the solution.
Q: I smell "bitter almonds" or a pungent headache-inducing odor during workup.
-
A: EVACUATE IMMEDIATELY. This is the characteristic smell of Hydrazoic Acid (
).[2] You have likely acidified a solution containing azide.[2][3][5] Close the hood sash, alert safety personnel, and allow the area to ventilate.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
University of Illinois Division of Research Safety. (2019). Sodium Azide Safety Guide.
-
Betterton, E. A. (2003).[2] Environmental Fate of Sodium Azide. Reviews of Environmental Contamination and Toxicology.
-
Organic Process Research & Development. (2008). Safety of Sodium Azide Reactions. (General reference to diazidomethane hazards in DCM). [2]
Sources
- 1. CN107121429A - A kind of sodium azide quick detection test paper and its application - Google Patents [patents.google.com]
- 2. Sodium azide - Wikipedia [en.wikipedia.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Sodium Azide [k-state.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. sodium azide [chemister.ru]
- 10. reddit.com [reddit.com]
Stability of 3,4-dimethoxypyridine azide in acidic vs basic conditions
This guide addresses the stability, handling, and troubleshooting of 3,4-dimethoxypyridine azide (specifically the 2-azido isomer and its tautomers), a compound class frequently encountered as intermediates in the synthesis of proton pump inhibitors (PPIs) and heterocyclic medicinal chemistry.
Case ID: AZ-PYR-34DM Subject: pH-Dependent Stability & Valence Tautomerism Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Chameleon" Mechanism
Users often report inconsistent NMR spectra or unexpected decomposition when handling 3,4-dimethoxypyridine azide. The root cause is rarely sample degradation but rather Azide-Tetrazole Valence Tautomerism .
Unlike simple aryl azides, 2-azidopyridines exist in a dynamic equilibrium with their cyclic isomer, tetrazolo[1,5-a]pyridine . This equilibrium is governed by solvent polarity, temperature, and most critically, pH .
-
Acidic Conditions: Force the molecule into the Open Azide form (High Energy/Reactive).
-
Basic/Neutral Conditions: Favor the Closed Tetrazole form (Stable/Latent), provided steric factors allow.
The Equilibrium Diagram
The following diagram illustrates the mechanism that dictates your compound's stability.
Figure 1: The pH-dependent valence tautomerism of 2-azidopyridines. Acidic conditions prevent the stabilizing cyclization to the tetrazole form.
Acidic Conditions: The Danger Zone
Q: Why does my compound decompose vigorously in acidic media?
A: In acidic conditions, the pyridine nitrogen (N1) becomes protonated (
-
Mechanism: Cyclization to the stable tetrazole requires the lone pair on N1 to attack the terminal azide nitrogen. Protonation removes this lone pair.
-
Consequence: The molecule is "locked" in the 2-azidopyridinium form.
-
Risk: The protonated azide is highly electrophilic and thermally unstable. It is prone to:
-
Loss of
: Generating a reactive nitrenium ion. -
Nucleophilic Attack: Rapid hydrolysis or reaction with the solvent.
-
Explosive Decomposition: If concentrated or heated.
-
Q: Can I use acidic workups (e.g., 1M HCl wash)?
A: NO. Avoid aqueous acid washes.[1][2]
-
Immediate Effect: You will extract the protonated azide into the aqueous layer.
-
Delayed Effect: Upon standing or concentration, the aqueous acid promotes decomposition, often evolving nitrogen gas (
) and leading to pressure buildup or vessel rupture. -
Correct Protocol: Use buffered washes (pH 7-8) or saturated
if a mild proton source is absolutely necessary, but strictly avoid strong mineral acids.
Basic Conditions: The Safe Haven
Q: Is the compound stable in base?
A: Generally, YES .
-
Mechanism: In basic or neutral media, the N1 lone pair is free. The electron-donating methoxy groups (3,4-OMe) increase the electron density of the pyridine ring, making N1 more nucleophilic. This electronic effect generally favors the Tetrazole form.
-
Steric Caveat: The methoxy group at the 3-position (adjacent to the ring nitrogen) exerts steric pressure. While electronics favor the tetrazole, sterics may destabilize the planar tetrazole ring. However, in base, the molecule can freely cycle between forms to relieve stress, preventing the accumulation of high-energy decomposition products.
Q: How should I store the compound?
A: Store as a solid or in neutral/basic solution at -20°C .
-
Add Stabilizer: If storing in solution for extended periods, add a trace of base (e.g., Triethylamine or
) to ensure the equilibrium remains shifted toward the tetrazole (or at least prevents acid-catalyzed locking). -
Avoid: Chloroform (
) can become acidic over time (forming HCl). Always filter through basic alumina before using it for NMR of this compound.
Troubleshooting & Diagnostics
Q: My NMR spectrum in looks like a mixture of two compounds. Is it impure?
A: Likely NOT . You are observing the Azide-Tetrazole equilibrium.[3][4]
-
Diagnostic Test: Run the NMR in different solvents.
-
DMSO-
(Polar): Favors the Tetrazole form (more polar). - (Non-polar): Often shows a mix or favors the Azide form.
-
Variable Temperature (VT) NMR: Heating the sample will shift the equilibrium (usually toward the azide) and may cause peak coalescence.
-
Data Comparison Table: Azide vs. Tetrazole Signatures
| Feature | Open Azide Form | Closed Tetrazole Form |
| IR Spectroscopy | Strong band @ 2100–2150 cm⁻¹ ( | Absent or very weak azide band |
| ¹³C NMR (C2/C8a) | Broad/shifted signal due to exchange | Distinct quaternary carbon signal |
| Polarity (TLC) | Less polar (Higher | More polar (Lower |
| Stability | Low (Heat/Shock sensitive) | High (Stable up to ~150°C) |
Q: How do I safely quench the reaction?
A: Do not use acid.
-
Protocol:
-
Cool the reaction mixture to 0°C.
-
Dilute with an organic solvent (EtOAc or DCM).
-
Quench excess azide reagents (if NaN3 was used) with saturated aqueous Sodium Nitrite (
) followed by slow addition of dilute only if strictly necessary for inorganic waste destruction, but for the product workup, simply wash with saturated . -
Preferred Organic Quench: If the azide is the product, simply wash with water/brine. If destroying the azide is the goal, use a phosphine (Staudinger reduction) or a thiol.
-
Experimental Workflow: Safe Handling
The following decision tree outlines the safe processing of reaction mixtures containing 3,4-dimethoxypyridine azide.
Figure 2: Safe handling decision tree. Neutralization is the critical control point to prevent decomposition.
References
-
Valence Tautomerism Mechanism
-
El-Ahl, A. A. S., et al. "Azide-tetrazole equilibrium in 2-azidothiazole system." Journal of Molecular Structure: THEOCHEM, 2007. Link (Describes the general electronic effects: EDGs favor tetrazole; Acid locks azide).
-
-
Substituent Effects on Equilibrium
-
Koldobskii, G. I., et al. "Tetrazoles."[5] Russian Chemical Reviews, 2006. (Comprehensive review on tetrazole stability and tautomerism).
-
-
Safety & Handling of Organic Azides
- Synthesis of Dimethoxypyridine Derivatives: Saha, B., et al. "Synthesis of 2-substituted-3,4-dimethoxypyridines." Tetrahedron Letters, 2011. (Context for the specific scaffold).
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific SDS before handling energetic materials.
Sources
- 1. uvic.ca [uvic.ca]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. d-nb.info [d-nb.info]
- 4. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation - implications for drug design and azide-alkyne cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
Validation & Comparative
FTIR characteristic peaks for pyridine methyl azides (~2100 cm-1)
Focus: Diagnostic Azide Stretching Vibration (~2100 cm⁻¹) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Safety Specialists
Executive Summary
In the development of nitrogen-rich heterocycles for drug discovery, pyridine methyl azides (e.g., 2-, 3-, or 4-(azidomethyl)pyridine) serve as critical "Click-Ready" intermediates. Their utility hinges on the stability and reactivity of the azido group (–N₃).
This guide provides an in-depth spectroscopic analysis of the characteristic azide asymmetric stretching vibration (
The Physics of the Signal: Why 2100 cm⁻¹?
The azide functional group consists of three linear nitrogen atoms resonating between two primary forms:
This resonance creates a strong dipole moment change during vibration, resulting in a highly intense infrared absorption band.
-
Asymmetric Stretch (
): The dominant diagnostic peak found at ~2100 cm⁻¹. -
Symmetric Stretch (
): A much weaker, often infrared-inactive band around 1200–1300 cm⁻¹.
The "Insulation" Effect
In pyridine methyl azides, the methylene bridge (–CH₂–) acts as an electronic insulator between the electron-deficient pyridine ring and the azide moiety. Consequently, the vibrational frequency does not shift drastically compared to benzyl azide, but it remains distinct from aromatic azides where the
Comparative Analysis: Pyridine Methyl Azides vs. Alternatives
The following table contrasts the spectroscopic performance of pyridine methyl azides against structural analogs and reaction partners.
Table 1: FTIR Characteristic Peak Comparison
| Compound Class | Structure Type | Characteristic | Peak Morphology | Detection Limit (Est.) |
| Pyridine Methyl Azide | Heterocyclic-Alkyl | 2090 – 2105 | Sharp, Strong | < 0.1 mM |
| Benzyl Azide | Aromatic-Alkyl | 2095 – 2100 | Sharp, Strong | < 0.1 mM |
| Phenyl Azide | Aromatic (Direct) | 2110 – 2130 | Split (Fermi Resonance) | < 0.5 mM |
| Alkyl Azide | Aliphatic | 2090 – 2100 | Sharp, Medium | ~ 0.2 mM |
| Reaction Partner: Alkyne | Terminal (–C≡CH) | 2100 – 2260 | Weak, Sharp | > 1.0 mM |
| Reaction Partner: Nitrile | –C≡N | 2220 – 2260 | Sharp, Medium | ~ 0.5 mM |
Key Insight: The pyridine methyl azide peak is cleaner and sharper than direct aromatic azides (like 3-azidopyridine), which often exhibit peak splitting due to Fermi resonance with ring overtones. This makes the methyl-linked variants superior for quantitative kinetic monitoring.
Experimental Protocol: Self-Validating FTIR Workflow
Safety Warning: Organic azides, particularly those with a low Carbon-to-Nitrogen (C/N) ratio, are potentially explosive.[1] Pyridine methyl azides (C₆H₆N₄) have a C/N ratio of 1.5, which is borderline. Do not use compression pellets (KBr) involving high pressure. Use Attenuated Total Reflectance (ATR) methods.
Workflow Diagram
The following diagram outlines the logic flow for validating azide synthesis and monitoring its consumption in a Click reaction.
Figure 1: Decision logic for FTIR analysis of potentially explosive azide intermediates.
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor.
-
Sample Deposition:
-
Liquids: Place 1 drop of neat pyridine methyl azide on the crystal.
-
Solids: Place 2 mg of solid product; apply gentle pressure with the anvil. Stop immediately if you hear "cracking" sounds.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Validation Criteria:
-
Pass: Strong, singular band at 2090–2105 cm⁻¹.
-
Fail (Hydrolysis): Appearance of broad OH stretch at 3300 cm⁻¹ (formation of pyridyl methanol).
-
Fail (Decomposition): Loss of 2100 cm⁻¹ peak and yellowing of sample.
-
Mechanistic Insight: The Pyridine Ring Effect
Why choose pyridine methyl azides over benzyl azides? While the FTIR signatures are similar, the pyridine nitrogen provides a "handle" for protonation or coordination that benzyl groups lack.
However, this basicity introduces a spectral artifact to watch for: Hydrogen Bonding. If the pyridine nitrogen is protonated (e.g., residual acid from synthesis), the azide peak may shift slightly (+5 to +10 cm⁻¹) due to through-space electrostatic interactions, and a broad N-H stretch will appear ~2500–3000 cm⁻¹.
Figure 2: The methylene spacer isolates the azide vibration from the pyridine ring's resonance effects.
Application Case Study: Monitoring CuAAC Reactions
In a typical "Click" reaction between 2-(azidomethyl)pyridine and phenylacetylene:
-
T=0 min: Spectrum shows distinct peaks at 2100 cm⁻¹ (Azide) and 3290 cm⁻¹ (Alkyne C-H stretch).
-
T=30 min: Intensity of 2100 cm⁻¹ decreases.
-
Endpoint: Complete disappearance of the 2100 cm⁻¹ band indicates 100% conversion to the 1,2,3-triazole.
Advantage: FTIR allows this monitoring in crude reaction mixtures (e.g., t-BuOH/Water) without workup, unlike NMR which requires solvent exchange.
References
-
Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–918. Link
-
Nydegger, M. W., et al. (2010). Two-dimensional infrared study of 3-azidopyridine as a potential spectroscopic reporter of protonation state. Journal of Chemical Physics, 133(13), 134506. Link
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Link
-
National Institute of Standards and Technology (NIST). 2-Methylpyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethoxypyridine Derivatives
Introduction: Beyond the Molecular Ion
In the landscape of drug discovery and medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous pharmacologically active agents. Among these, 3,4-dimethoxypyridine derivatives are of significant interest due to their versatile chemical handles and biological activities. The structural elucidation of novel analogues is a cornerstone of the development process, and mass spectrometry (MS) stands as an indispensable tool for this purpose. However, merely determining the molecular weight is often insufficient, especially when dealing with isomers which are common in library synthesis.
This guide provides an in-depth analysis of the gas-phase fragmentation patterns of 3,4-dimethoxypyridine derivatives, primarily under Electron Ionization (EI) conditions. As a Senior Application Scientist, my objective is not just to present data, but to explain the underlying chemical logic that dictates why these molecules fragment in a predictable and diagnostic manner. We will explore the fundamental fragmentation of the pyridine core, dissect the profound influence of methoxy substituents, and compare the fragmentation pathways with isomeric alternatives to highlight how unique structural features yield unique spectral fingerprints.
Part 1: Foundational Principles of Ionization and Fragmentation
To interpret any mass spectrum, one must first understand the ionization process. The choice of ionization method is the most critical variable determining the extent of fragmentation observed.
-
Electron Ionization (EI): This is a "hard" ionization technique, typically employing a 70 eV electron beam.[1][2] This high energy is sufficient to dislodge an electron from the analyte molecule (M), creating an energetically unstable molecular radical cation (M+•).[1][3] This excess energy is dissipated through the cleavage of chemical bonds, resulting in a rich fragmentation pattern that serves as a structural fingerprint.[2][4] The time between ionization and detection is typically around 10⁻⁵ seconds; if a molecular ion is unstable, it will dissociate within this timeframe, and only its fragment ions will be detected.[2]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. It is predominantly used for polar, thermally labile molecules and typically generates even-electron ions, most commonly protonated molecules ([M+H]⁺).[1][5] These ions possess low internal energy, and as a result, in-source fragmentation is often minimal.[1] While tandem mass spectrometry (MS/MS) can be used to induce fragmentation in ESI-generated ions, the pathways can differ from the classic, well-documented patterns seen in EI.[5][6]
This guide will focus on EI-MS, as its reproducible and extensive fragmentation is most powerful for the de novo structural elucidation of isomeric small molecules like dimethoxypyridines.
Part 2: Deconstructing the Fragmentation Pattern
The fragmentation of a 3,4-dimethoxypyridine derivative is not a random process. It is a logical cascade of reactions governed by the stability of the resulting ions and neutral losses. The pattern can be understood by considering the contributions of the pyridine ring and its substituents separately before combining them.
The Pyridine Core: A Characteristic Loss
The unsubstituted pyridine ring is a stable aromatic system. Under EI conditions, its molecular ion is typically strong. The most characteristic fragmentation pathway for the pyridine radical cation is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da), leading to the formation of a C₄H₄⁺• radical cation. This fragmentation route is a diagnostic feature for many pyridine-containing systems.[7]
The Methoxy Substituent: Directing the Fragmentation Cascade
When a methoxy group is attached to an aromatic ring, it fundamentally directs the primary fragmentation pathways. The most favored initial fragmentation is the cleavage of the C-O bond to lose a methyl radical (•CH₃), a process known as alpha-cleavage.[8][9] This results in a highly stabilized oxonium cation. This initial loss of 15 Da is a hallmark of methoxy-aromatic compounds. Following this, the resulting [M-15]⁺ ion often undergoes a subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da).[8][9]
The Main Event: Fragmentation Pathway of 3,4-Dimethoxypyridine
By combining these principles, we can predict and rationalize the EI mass spectrum of 3,4-dimethoxypyridine (Molecular Weight: 139.15 g/mol ).
-
Molecular Ion (M+•) at m/z 139: The process begins with the formation of the molecular radical cation.
-
Primary Fragmentation - Loss of a Methyl Radical (m/z 124): The most favorable initial step is the loss of a •CH₃ radical from one of the methoxy groups. This yields a resonance-stabilized even-electron cation at m/z 124, which is often the base peak or one of the most intense peaks in the spectrum.
-
Secondary Fragmentation - Loss of Carbon Monoxide (m/z 96): The [M-CH₃]⁺ ion at m/z 124 readily expels a neutral CO molecule. This is a common fragmentation for phenolic-type cations and results in an intense peak at m/z 96.
-
Tertiary Fragmentation - Loss of Hydrogen Cyanide (m/z 69): The ion at m/z 96 can now undergo the characteristic fragmentation of the pyridine ring system by losing HCN, producing a fragment at m/z 69.
This primary fragmentation cascade (M+• → [M-CH₃]⁺ → [M-CH₃-CO]⁺ → [M-CH₃-CO-HCN]⁺) is the most diagnostic pathway for identifying the 3,4-dimethoxypyridine core.
Caption: Primary EI fragmentation pathway for 3,4-dimethoxypyridine.
Part 3: Comparative Analysis - The Diagnostic Power of Isomerism
The true power of fragmentation pattern analysis becomes evident when comparing isomers. While 3,4-dimethoxypyridine and its isomers (e.g., 2,5-dimethoxypyridine, 3,5-dimethoxypyridine) have the same molecular weight, the positions of the substituents create subtle differences in ion stability, leading to quantitative and sometimes qualitative differences in their mass spectra.[10][11]
For example, the presence of a methoxy group at the 2-position can lead to an "ortho effect," where interaction with the ring nitrogen or another adjacent substituent can open up unique fragmentation channels not available to the 3,4-isomer.[8][12] These differences in the relative abundances of key fragments are crucial for unambiguous identification.
| Isomer | Molecular Ion (M+•) | [M-15]⁺ (Loss of •CH₃) | [M-30]⁺ (Loss of CH₂O) | [M-43]⁺ (Loss of •CH₃ + CO) | Diagnostic Features |
| 3,4-Dimethoxypyridine | m/z 139 (Moderate) | m/z 124 (High) | m/z 109 (Low) | m/z 96 (High) | Dominant sequential loss of •CH₃ and CO. |
| 2,6-Dimethoxypyridine | m/z 139 (High) | m/z 124 (High) | m/z 109 (Moderate) | m/z 96 (Moderate) | Often shows a more prominent loss of formaldehyde (CH₂O) due to ortho interactions. |
| 3,5-Dimethoxypyridine | m/z 139 (High) | m/z 124 (High) | m/z 109 (Low) | m/z 96 (High) | Fragmentation is very similar to 3,4-isomer, but relative intensities may vary slightly. Chromatographic separation is key. |
This table represents expected patterns based on established fragmentation rules. Actual relative intensities can vary between instruments.
Part 4: Experimental Protocol for EI-MS Analysis
A self-validating protocol is essential for generating reproducible and reliable data. The following outlines a standard operating procedure for analyzing a novel 3,4-dimethoxypyridine derivative.
Caption: Standard workflow for EI-MS analysis of a pyridine derivative.
Step-by-Step Methodology:
-
System Validation: Prior to analysis, the mass spectrometer's calibration and resolution must be verified. For EI, this is typically performed using a standard calibration compound like perfluorotributylamine (PFTBA). This ensures high mass accuracy across the desired mass range.
-
Sample Preparation:
-
Accurately weigh and dissolve the purified 3,4-dimethoxypyridine derivative in a high-purity, volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a stock concentration of 1 mg/mL.
-
Perform a serial dilution to a final working concentration of approximately 10-50 µg/mL. The ideal concentration should provide a strong signal without saturating the detector.
-
-
Instrumentation Parameters (Typical for GC-MS):
-
Injection Mode: Split/Splitless (a 10:1 split is a good starting point).
-
Injector Temperature: 250 °C.
-
GC Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400. A lower starting mass ensures detection of small, common fragments, while the upper limit should be well above the expected molecular weight.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from entering the mass spectrometer, which protects the filament.
-
-
Data Analysis:
-
Identify the molecular ion peak (m/z 139 for the parent compound).
-
Identify the base peak and calculate the relative abundances of all major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses (e.g., loss of 15 Da for •CH₃, loss of 28 Da for CO).
-
Crucial Step: Whenever possible, analyze isomeric standards under identical conditions to provide an empirical basis for comparison and confirm structural assignments.
-
Conclusion
The fragmentation of 3,4-dimethoxypyridine derivatives under electron ionization is a predictable process dominated by the influence of the methoxy groups. The characteristic sequential loss of a methyl radical followed by carbon monoxide provides a strong diagnostic fingerprint for this substitution pattern. However, the most rigorous structural confirmation comes from a comparative analysis. By understanding the fundamental principles of fragmentation and comparing the mass spectrum of an unknown compound against its isomers, researchers can confidently and accurately elucidate the structure of novel chemical entities, accelerating the pace of research and development.
References
-
Ma, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]
-
Grispino, P. A., & Loudon, G. M. (1983). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 48(19), 3230-3233. [Link]
-
Chatterley, A. S., et al. (2018). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics, 20(2), 1021-1028. [Link]
-
Numazawa, M., & Nagaoka, M. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1140(1-2), 173-181. [Link]
-
Suárez, M., et al. (1999). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 13(23), 2374-2379. [Link]
-
LibreTexts. (2021). Fragmentation Mechanisms - Intro to Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]
-
Kushnir, M. M., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(4), 567-577. [Link]
-
Numazawa, M., & Nagaoka, M. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF on ResearchGate. [Link]
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
-
Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]
-
ResearchGate. (2016). What do aromatic compunds fragment into in MS? Why are adducts formed?. ResearchGate. [Link]
-
Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. [Link]
-
Zamadar, M., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Molecules, 26(2), 282. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona Chemistry and Biochemistry Department. [Link]
-
Li, T., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Toxicology, 47(7), 693-703. [Link]
-
Zhao, P., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116301. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
NIST. (n.d.). 2,6-Lutidine. NIST WebBook. [Link]
-
Harvey, D. J. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224-228. [Link]
-
Kyle, J. E., et al. (2016). Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation. Analytical Chemistry, 88(1), 46-67. [Link]
-
Lee, S., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of Applied Pharmaceutical Science, 4(1), 79-86. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
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- 10. lcms.cz [lcms.cz]
- 11. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Functionalization Guide: Azide vs. Amine Introduction at C2 of 3,4-Dimethoxypyridine
Executive Summary
This guide provides a technical comparison between installing an azide (-N
-
Amine (-NH
): A stable, classic pharmacophore used for structure-activity relationship (SAR) studies, hydrogen bond donation, and further derivatization via amide coupling. -
Azide (-N
): A high-energy, bioorthogonal handle primarily used for Click chemistry (CuAAC), photoaffinity labeling, or as a transient intermediate for heterocycle formation (e.g., tetrazoles).
Key Technical Insight: The 3,4-dimethoxy substitution pattern renders the pyridine ring electron-rich compared to naked pyridine. This significantly deactivates the ring toward classical S
Part 1: Mechanistic Basis & Precursor Selection
Direct C-H functionalization of 3,4-dimethoxypyridine is generally poor due to the electron-donating effects of the methoxy groups. The industry-standard workflow proceeds through the 2-chloro-3,4-dimethoxypyridine intermediate.[1]
Electronic Landscape
-
Pyridine Nitrogen: Withdraws electron density, activating C2 and C6.
-
3,4-Dimethoxy Groups: Strong electron-donating groups (EDG) via resonance.
-
Conflict: The EDGs counteract the activation provided by the ring nitrogen, making the C-Cl bond less electrophilic than in 2-chloropyridine.[2]
-
Consequence: Standard nucleophilic aromatic substitution (S
Ar) requires higher temperatures or polar aprotic solvents (DMSO/NMP) to proceed.
-
Figure 1: The divergent synthetic pathways from the activated chloro-intermediate. Note the equilibrium between the azide and tetrazole forms.
Part 2: The Azide Route (Bioorthogonal Utility)
The "Expert" Challenge: Azide-Tetrazole Equilibrium
Unlike simple aryl azides, 2-azidopyridines exist in a dynamic equilibrium with their cyclic tetrazolo[1,5-a]pyridine isomers.
-
Solid State: The equilibrium collapses almost exclusively to the tetrazole form (thermodynamically more stable).
-
Solution: The equilibrium is solvent-dependent. The 3-methoxy group provides steric bulk that can destabilize the planar tetrazole, potentially shifting the equilibrium back toward the reactive azide, but the electron-donating nature of the methoxy groups generally stabilizes the azide form relative to electron-withdrawing substituents.
-
Implication: When characterizing via NMR, you may see broad signals or distinct sets of peaks for both species. For "Click" chemistry, the open azide form reacts, driving the equilibrium forward (Le Chatelier's principle).
Protocol: S Ar Azidation
Safety Warning: Organic azides are potential explosion hazards.[3] Perform behind a blast shield. Do not use halogenated solvents (DCM/CHCl
-
Reagents: 2-Chloro-3,4-dimethoxypyridine (1.0 equiv), Sodium Azide (NaN
, 1.5 equiv). -
Solvent: DMSO (anhydrous). Note: DMSO accelerates S
Ar rates significantly compared to DMF. -
Procedure:
-
Dissolve substrate in DMSO (0.5 M concentration).
-
Add NaN
in one portion at room temperature. -
Heat to 70°C for 4–6 hours. Monitor by LCMS (look for mass of Azide/Tetrazole; they have the same MW).
-
Workup: Dilute with cold water and extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO. Dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc). Do not distill.
-
Part 3: The Amine Route (Medicinal Chemistry Utility)
Direct amination with ammonia is difficult due to the deactivation from the methoxy groups. The Buchwald-Hartwig Cross-Coupling is the preferred method for reliability and scope.
Protocol: Pd-Catalyzed Amination
This protocol uses a third-generation Buchwald precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3) which ensures rapid activation of the electron-rich chloride.
-
Reagents:
-
2-Chloro-3,4-dimethoxypyridine (1.0 equiv).
-
Amine source: Benzophenone imine (1.2 equiv) — Surrogate for NH
. -
Catalyst: BrettPhos Pd G3 (2–5 mol%).
-
Base: NaOtBu (1.5 equiv).
-
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Procedure:
-
Charge a vial with substrate, benzophenone imine, base, and catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add solvent and heat to 90°C for 12 hours.
-
Hydrolysis Step: Cool to RT. Add 1M HCl/THF (1:1) and stir for 1 hour to cleave the imine.
-
Neutralize with NaOH, extract with DCM.[1]
-
Purification: Flash chromatography (DCM/MeOH/NH
).
-
Part 4: Critical Performance Comparison
The following table summarizes the trade-offs between the two functionalization pathways.
| Feature | Route A: Amine (-NH | Route B: Azide (-N |
| Primary Application | SAR, Hydrogen Bonding, Amide Coupling | Click Chemistry, Photo-crosslinking |
| Reaction Type | Pd-Catalyzed Coupling (Recommended) | Nucleophilic Aromatic Substitution (S |
| Stability | High (Shelf-stable solid) | Moderate (Heat/Light sensitive; Shock risk) |
| Isomerism | None (Single tautomer) | Dynamic Equilibrium (Azide |
| Scale-up Risk | Low | High (Explosion hazard >10g) |
| Atom Economy | Low (if using imine surrogate) | High |
Decision Matrix Workflow
Figure 2: Decision matrix for selecting the appropriate functionalization pathway based on research goals.
References
-
Szemesi, P., et al. (2022).[4] "Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization." Current Organic Chemistry.
- Lévesque, F., & Seeberger, P. H. (2012). "Continuous-Flow Synthesis of Azides from Amines or Halides." Beilstein Journal of Organic Chemistry. (Discusses safety profiles of heterocyclic azides).
- Gaponik, P. N., et al. (2022). "Azide-Tetrazole Tautomerism in 2-Azidopyrimidines and Pyridines." Chemistry of Heterocyclic Compounds. (Detailed thermodynamic analysis of the equilibrium).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
BenchChem Technical Support. (2025). "Managing the Explosive Risk of 2-Azidopyridine at Scale."
Sources
Safety Operating Guide
2-(Azidomethyl)-3,4-dimethoxypyridine proper disposal procedures
Topic: 2-(Azidomethyl)-3,4-dimethoxypyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers
Executive Safety Directive
CRITICAL WARNING: this compound is an energetic organic azide .
Based on its molecular formula (
-
Safety Threshold: Stable organic azides typically require a ratio
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Status: This compound is energy-rich and potentially unstable . It must be treated as a potential explosive.[1]
Do NOT:
-
Do NOT concentrate this material to dryness on a rotary evaporator.[2][3]
-
Do NOT use metal spatulas (risk of shock-sensitive metal azide formation).[2][1][4]
-
Do NOT dispose of down the drain (risk of explosion in plumbing).[1]
-
Do NOT mix with acids (forms hydrazoic acid,
, which is highly toxic and explosive).[4]
Hazard Identification & Stability Assessment
Before disposal or handling, you must validate the stability profile. The "Rule of Six" and C/N ratio provide the theoretical basis for the risk level.
Stability Calculation Table
| Parameter | Value | Risk Implication |
| Formula | Pyridine core + Azide functionality | |
| Carbon Count ( | 8 | Moderate carbon backbone |
| Oxygen Count ( | 2 | Electron-donating methoxy groups |
| Nitrogen Count ( | 4 | High nitrogen content (Azide + Pyridine) |
| Equation | Ratio = 2.5 | |
| Verdict | < 3.0 (Unstable) | High Risk. Do not isolate in quantities >1g.[3][4] Store in solution. |
Expert Insight: The electron-donating methoxy groups at positions 3 and 4 of the pyridine ring may slightly stabilize the ring electronically, but they do not mitigate the thermodynamic instability of the azidomethyl group. Treat this molecule as shock-sensitive.[1]
Pre-Disposal Storage & Segregation
If immediate destruction is not possible, strictly adhere to these storage protocols to prevent spontaneous decomposition or accidental detonation.
-
Containment: Store in amber glass vials with Teflon-lined caps.
-
Solvent: Store as a dilute solution (<0.5 M) in a high-boiling solvent (e.g., Toluene or Xylenes) if possible. Avoid dichloromethane (DCM) if long-term storage is required, as azides can react with halogenated solvents to form di-azidomethane (extremely explosive).[5]
-
Temperature: Refrigerate at 2°C – 8°C .
-
Segregation: Isolate from:
-
Acids (Protonation source).[1]
-
Heavy Metals (Cu, Pb, Hg - forms explosive salts).
-
Oxidizers .
-
Chemical Deactivation Protocol (Staudinger Reduction)
The safest disposal method for organic azides is chemical destruction via Staudinger Reduction . This converts the high-energy azide into a stable amine (2-(Aminomethyl)-3,4-dimethoxypyridine) and nitrogen gas.
Reagents Required
-
Reducing Agent: Triphenylphosphine (
) (Solid). -
Solvent: Tetrahydrofuran (THF) or wet Toluene.
-
Vessel: Round-bottom flask with a reflux condenser (open to atmosphere via bubbler).
Step-by-Step Deactivation Workflow
-
Preparation: Dissolve the azide waste in THF. Ensure the concentration is low (<0.2 M).[4]
-
Addition: Slowly add 1.5 equivalents of Triphenylphosphine (
) relative to the estimated azide amount.-
Observation: Nitrogen gas (
) evolution will occur. This indicates the reaction is working.
-
-
Incubation: Stir at room temperature for 12–24 hours.
-
Note: If
evolution is slow, mild heating (40°C) may be required, but strictly monitor temperature.
-
-
Hydrolysis: Add water (approx. 10% v/v) to hydrolyze the intermediate iminophosphorane into the amine and triphenylphosphine oxide (
). -
Verification: Check via TLC or LC-MS to ensure the azide peak (approx. 2100 cm⁻¹ in IR) is absent.
-
Final Disposal: The resulting mixture contains the amine and phosphine oxide.[6] This can now be labeled as "Non-Explosive Organic Waste" (halogen-free) and disposed of via standard chemical waste streams.
Visualizations & Decision Logic
Figure 1: Disposal Decision Matrix
Caption: Logic flow for determining whether to treat in-lab or designate as high-hazard commercial waste.
Figure 2: Staudinger Reduction Mechanism & Workflow
Caption: Chemical destruction pathway converting the energetic azide to a stable amine.
Waste Stream Management (If not deactivating)
If you elect not to chemically deactivate the substance yourself, you must pack it for commercial disposal. This is often the preferred route for pure solids to avoid handling risks.
-
Labeling:
-
Container:
-
Use a wide-mouth HDPE plastic jar or amber glass.
-
Liquids: Fill only to 80% capacity to allow for potential gas expansion.
-
Solids: Wet the solid with a compatible solvent (e.g., hexane or toluene) to desensitize it (phlegmatization).
-
-
RCRA Classification (USA):
-
While specific P-list codes exist for Sodium Azide (P105), organic azides generally fall under D003 (Reactivity) due to explosion potential.
-
Emergency Procedures
-
Spill (Solid): Do NOT sweep (friction risk).[3] Cover with sand or wet absorbent pads. Neutralize gently with a dilute solution of ceric ammonium nitrate (if available) or pick up carefully while wet.
-
Spill (Solution): Absorb with inert material (Vermiculite). Do NOT use paper towels (organic azides dried on paper are highly shock-sensitive).
-
Exposure:
References
-
University of California, San Diego (UCSD) . Azides, Organic - Chemical Safety. Environment, Health & Safety. Available at: [Link]
-
Stanford University . Information on Azide Compounds. Environmental Health & Safety. Available at: [Link]
-
Organic Syntheses . Safety and Waste Disposal Information for Azides. Org. Synth. 2010, 87, 161. Available at: [Link]
-
Bräse, S., et al. Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angew. Chem. Int. Ed. 2005, 44, 5188.[11] (Foundational text on C/N ratios).
Sources
- 1. research.wayne.edu [research.wayne.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. uvic.ca [uvic.ca]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. fishersci.com [fishersci.com]
- 9. afgsci.com [afgsci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
